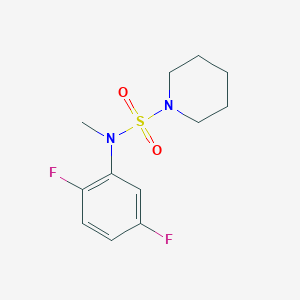![molecular formula C15H14F4N2O2 B7593273 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one, also known as GSK962040, is a small molecule drug that has been developed by GlaxoSmithKline for the treatment of various diseases. This drug has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
作用机制
The exact mechanism of action of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one is not fully understood, but it is believed to act through modulation of the P2X7 receptor, which is involved in the regulation of inflammation and pain. This compound has been shown to selectively inhibit the P2X7 receptor, leading to a reduction in the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One of the major advantages of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one is its high potency and selectivity for the P2X7 receptor, making it a valuable tool for studying the role of this receptor in disease. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the development and application of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one. One area of interest is the use of this compound in combination with other drugs for the treatment of pain and inflammation. Another area of interest is the development of new formulations of this compound with improved solubility and bioavailability. Finally, there is potential for the use of this compound in the treatment of other diseases beyond pain and inflammation, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a promising small molecule drug with potent anti-inflammatory and analgesic properties. Its high potency and selectivity for the P2X7 receptor make it a valuable tool for studying the role of this receptor in disease, and there are several potential future directions for its development and application.
合成方法
The synthesis of 6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one involves several steps, including the preparation of starting materials, reaction of these materials to form the pyridazinone core, and subsequent functionalization of the molecule to introduce the fluorine and trifluoroethoxy groups. The synthesis of this compound has been described in detail in several scientific publications, and the overall yield of the process is reported to be around 10%.
科学研究应用
6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one has been extensively studied in preclinical models of pain and inflammation, and has shown promising results in reducing pain and inflammation in these models. Several studies have also investigated the potential of this compound in the treatment of other diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
属性
IUPAC Name |
6-(2-fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O2/c16-12-5-2-1-4-11(12)13-6-7-14(22)21(20-13)8-3-9-23-10-15(17,18)19/h1-2,4-7H,3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHECMQGRSYIZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCCOCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)



![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


